

Phenallymal: A Technical Guide to its Synthesis and Neuropharmacological Profile

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Compound of Interest

Compound Name: Phenallymal

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Abstract

Phenallymal, chemically known as 5-allyl-5-phenylbarbituric acid, is a derivative of barbituric acid, a class of compounds historically significant for their central nervous system depressant effects. This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological properties of **Phenallymal**. While specific historical details of its discovery and quantitative pharmacological data are not extensively documented in publicly accessible literature, this paper extrapolates from the well-established chemistry and pharmacology of barbiturates to present a detailed account. This guide includes a generalized, yet detailed, experimental protocol for its synthesis, an exploration of its mechanism of action at the GABA-A receptor, and structured data tables. Diagrams illustrating the synthetic pathway and the signaling mechanism are provided to facilitate a deeper understanding for research and drug development professionals.

Introduction

Phenallymal, also known by the name Allofenyl, is a 5,5-disubstituted derivative of barbituric acid. The core structure of barbiturates was first synthesized in 1864 by Adolf von Baeyer.[1] The pharmacological effects of barbiturates are primarily determined by the nature of the substituents at the 5-position of the pyrimidine ring.[2] These compounds have been extensively studied and utilized for their sedative, hypnotic, anticonvulsant, and anesthetic properties.[2][3] **Phenallymal**, with its allyl and phenyl groups at the C-5 position, is expected

to exhibit characteristic barbiturate activity. This guide aims to provide a detailed technical overview for researchers interested in the synthesis and pharmacological evaluation of **Phenallymal**.

Discovery and History

Detailed historical records outlining the specific discovery and initial synthesis of **Phenallymal** (Allofenyl) are scarce in the available scientific literature. However, the era of barbiturate discovery and development, primarily in the early to mid-20th century, saw the synthesis of thousands of derivatives.[3] It is highly probable that **Phenallymal** was synthesized during this period of extensive structure-activity relationship studies aimed at optimizing the therapeutic properties of barbiturates. The general synthetic methodology for 5,5-disubstituted barbiturates was well-established, allowing for the systematic creation of novel compounds like **Phenallymal**.

Synthesis of Phenallymal

The synthesis of **Phenallymal** follows the classical and well-established pathway for producing 5,5-disubstituted barbituric acids. The key steps involve the synthesis of a disubstituted malonic ester intermediate, followed by its condensation with urea.

Synthesis of Diethyl Allylphenylmalonate (Intermediate)

The crucial intermediate for the synthesis of **Phenallymal** is diethyl allylphenylmalonate. This is typically prepared via a two-step alkylation of diethyl malonate.

Step 1: Synthesis of Diethyl Phenylmalonate

The first step involves the introduction of the phenyl group onto the diethyl malonate backbone. A common method is the palladium-catalyzed arylation of diethyl malonate with a phenyl halide, such as bromobenzene.

- Experimental Protocol:
 - To a reaction vessel under an inert atmosphere, add a palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., di-tert-butyl(neopentyl)phosphine), and a strong base (e.g., sodium hydride).

- Add a solvent such as toluene, followed by diethyl malonate and bromobenzene.
- The reaction mixture is heated (e.g., to 70°C) and stirred for a prolonged period (e.g., 24 hours).
- Upon completion, the reaction mixture is worked up by filtering through a pad of celite and concentrating the filtrate.
- The crude product is then purified by column chromatography on silica gel to yield diethyl phenylmalonate.^[4]

Step 2: Synthesis of Diethyl Allylphenylmalonate

The second substitution introduces the allyl group. This is a standard malonic ester synthesis alkylation.

- Experimental Protocol:
 - Dissolve diethyl phenylmalonate in a suitable anhydrous solvent (e.g., ethanol) in a reaction vessel equipped with a reflux condenser.
 - Add a base, typically sodium ethoxide, to generate the enolate anion.
 - To the resulting solution, add allyl bromide dropwise.
 - The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.
 - After cooling, the reaction mixture is worked up, which may involve neutralization, extraction with an organic solvent, and drying of the organic phase.
 - The solvent is removed under reduced pressure, and the resulting crude diethyl allylphenylmalonate is purified, for instance, by vacuum distillation.

Condensation with Urea to form Phenallymal

The final step is the condensation of the disubstituted malonic ester, diethyl allylphenylmalonate, with urea to form the barbiturate ring.

- Experimental Protocol:
 - In a reaction vessel, dissolve sodium metal in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.
 - To this solution, add diethyl allylphenylmalonate, followed by urea.
 - The reaction mixture is heated under reflux for an extended period (e.g., 8-12 hours).
 - After the reaction is complete, the ethanol is distilled off.
 - The residue is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid), which causes the precipitation of **Phenallymal**.
 - The crude **Phenallymal** is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the final product.

Table 1: Chemical and Physical Properties of **Phenallymal**

Property	Value
IUPAC Name	5-phenyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃
Molecular Weight	244.25 g/mol
Appearance	White crystalline solid (expected)
SMILES	<chem>C=CCC1(C(=O)NC(=O)NC1=O)c2ccccc2</chem>
InChI Key	WOIGZSBYKGQJGL-UHFFFAOYSA-N

Note: Some physical properties are predicted based on the general characteristics of barbiturates.

Mechanism of Action

Phenallymal, as a barbiturate, is expected to exert its effects on the central nervous system primarily through the positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl^-) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. This prolonged channel opening leads to a greater influx of chloride ions and a more pronounced inhibitory effect compared to GABA acting alone. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their potential for toxicity and overdose.

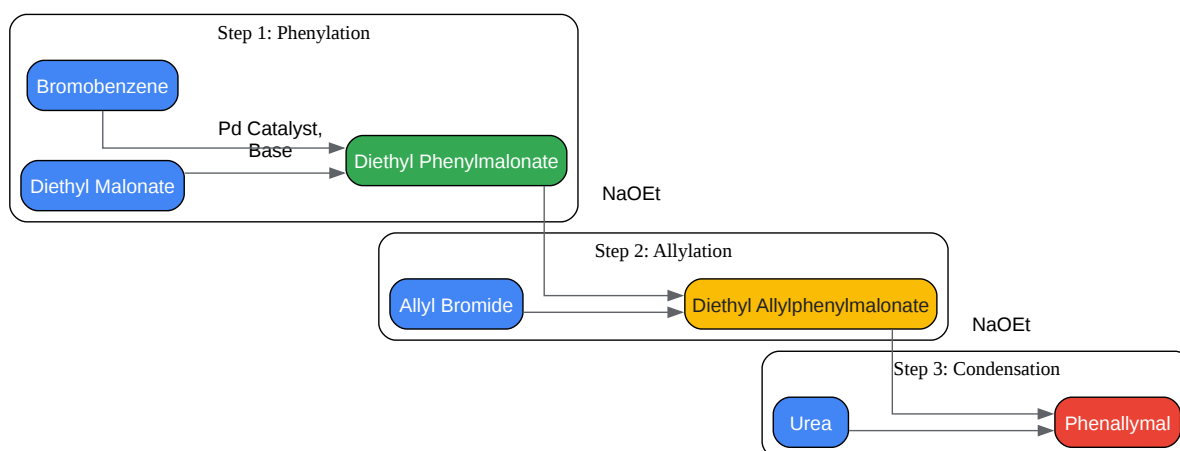
Table 2: General Pharmacological Profile of Barbiturates

Parameter	Description
Mechanism of Action	Positive allosteric modulator of the GABA-A receptor. Increases the duration of Cl^- channel opening.
Therapeutic Effects	Sedation, hypnosis, anticonvulsant, anesthesia.
Potential Side Effects	Drowsiness, dizziness, cognitive impairment, respiratory depression.
Drug Interactions	Potentiates the effects of other CNS depressants (e.g., alcohol, benzodiazepines).

Note: Specific quantitative data for **Phenallymal** (e.g., K_i , EC_{50} , LD_{50}) are not readily available in the public domain.

Visualizations

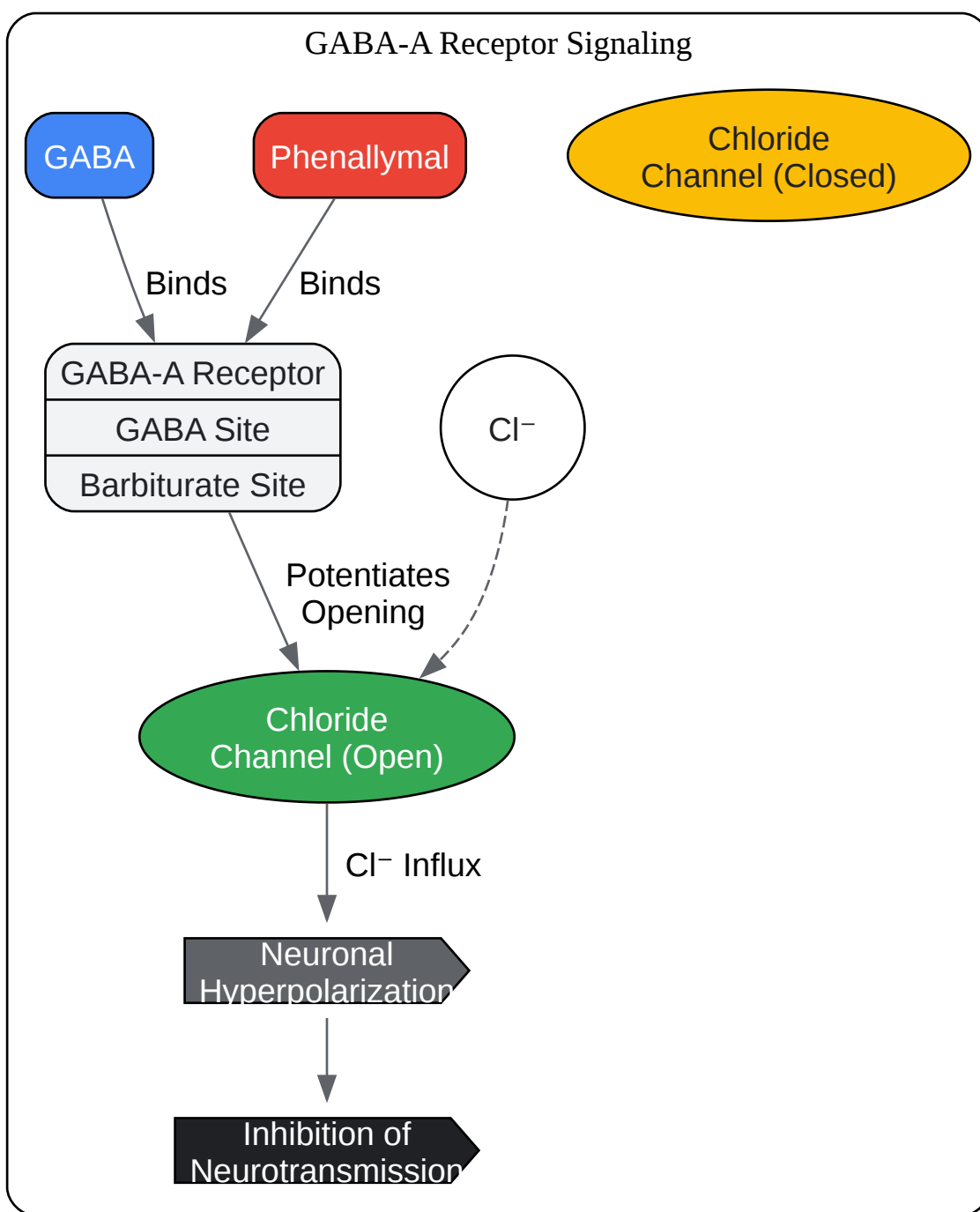
Synthetic Pathway of Phenallymal



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Caption: General synthetic route to **Phenallymal**.

Mechanism of Action at the GABA-A Receptor



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Caption: **Phenallymal**'s modulation of the GABA-A receptor.

Conclusion

Phenallymal is a classic example of a 5,5-disubstituted barbiturate, with a synthesis pathway that is well-understood within the context of barbiturate chemistry. Its pharmacological activity is presumed to be mediated through the positive allosteric modulation of the GABA-A receptor, a hallmark of the barbiturate class. While specific quantitative data and a detailed historical account of its discovery are not readily available, the established principles of medicinal chemistry and neuropharmacology provide a robust framework for understanding its properties. Further research would be beneficial to fully characterize the specific binding affinities, potency, and toxicological profile of **Phenallymal**, which could provide deeper insights into the structure-activity relationships of barbiturates and their interaction with the GABA-A receptor. This guide provides a foundational resource for researchers aiming to explore the synthesis and pharmacological properties of this and related compounds.

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